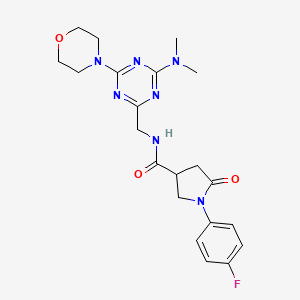
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C21H26FN7O3 and its molecular weight is 443.483. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a triazine core, which is known for its pharmacological relevance, and incorporates various functional groups that suggest multiple mechanisms of action in biological systems.
Structural Characteristics
The compound's structure is characterized by several key components:
- Triazine Core : Provides a scaffold for biological activity.
- Dimethylamino Group : Enhances solubility and may influence receptor interactions.
- Morpholino Group : Often associated with nucleic acid interactions, potentially useful in antisense therapy.
- Fluorophenyl Substituent : May enhance binding affinity to biological targets.
| Component | Description |
|---|---|
| Triazine Core | Central structural feature known for bioactivity |
| Dimethylamino | Enhances solubility and receptor interaction |
| Morpholino | Potential for nucleic acid targeting |
| Fluorophenyl | Increases binding affinity |
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities. These include:
- Anticancer Properties : The compound may act as an inhibitor of histone deacetylases (HDACs), which are involved in cancer cell proliferation. In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines and inhibit tumor growth in xenograft models .
- Anti-inflammatory Effects : The presence of the triazine ring suggests potential activity as a G-protein-coupled receptor antagonist, which could be beneficial in treating chronic inflammatory conditions.
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, indicating that this compound may also exhibit such effects.
The precise mechanism of action for this compound remains to be fully elucidated. However, potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or inflammation.
- Receptor Modulation : Interaction with G-protein-coupled receptors could lead to altered signaling pathways associated with inflammation and cell growth.
Case Study 1: Antitumor Activity
A study involving a related compound demonstrated potent inhibitory activity against human class I HDAC isoforms. The compound significantly increased acetylation of histones and induced cell cycle arrest in cancer cell lines. In vivo studies showed substantial tumor reduction in xenograft models, indicating strong anticancer potential .
Case Study 2: Anti-inflammatory Effects
Research has highlighted the anti-inflammatory properties of similar triazine derivatives. These compounds were shown to reduce pro-inflammatory cytokine levels in animal models of inflammation, suggesting a therapeutic role in managing inflammatory diseases.
属性
IUPAC Name |
N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN7O3/c1-27(2)20-24-17(25-21(26-20)28-7-9-32-10-8-28)12-23-19(31)14-11-18(30)29(13-14)16-5-3-15(22)4-6-16/h3-6,14H,7-13H2,1-2H3,(H,23,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGVSTNHNTZVFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














